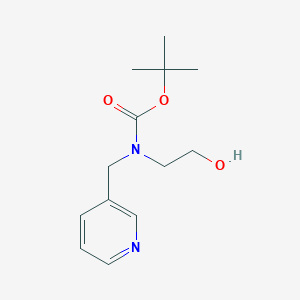
t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate, also known as TPEN, is a chelating agent that has been widely used in scientific research for its ability to selectively bind to zinc ions. TPEN is a highly specific and potent zinc chelator, and its use has provided valuable insights into the role of zinc in various biological processes.
Wirkmechanismus
T-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate selectively binds to zinc ions with high affinity, forming a stable complex that prevents zinc from interacting with its biological targets. This allows researchers to study the effects of zinc depletion on biological processes and disease states. This compound has been shown to be highly specific for zinc, and does not significantly affect the levels of other metal ions such as copper or iron.
Biochemical and Physiological Effects
This compound has been used to study the role of zinc in various biological processes, including gene expression, enzyme activity, and signal transduction. Zinc is required for the activity of many enzymes, including DNA polymerases, RNA polymerases, and carbonic anhydrases. Zinc is also involved in the regulation of gene expression, and is required for the activity of transcription factors such as zinc fingers. This compound has been shown to inhibit these processes by chelating zinc ions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate in lab experiments is its high specificity for zinc, which allows researchers to selectively deplete zinc without affecting other metal ions. This compound is also highly potent, and can effectively chelate zinc at low concentrations. However, this compound has some limitations, including its potential toxicity to cells and its inability to penetrate cell membranes. This compound can also be difficult to work with, as it is highly hydrophobic and requires the use of organic solvents for its preparation and use.
Zukünftige Richtungen
There are many future directions for research involving t-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate. One area of interest is the role of zinc in neurodegenerative diseases such as Alzheimer's disease. This compound has been used to study the effects of zinc depletion on the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Further research is needed to understand the mechanisms by which zinc contributes to the development of Alzheimer's disease, and to develop new therapeutic approaches based on these findings.
Another area of interest is the role of zinc in cancer. This compound has been used to study the effects of zinc depletion on cancer cell growth and survival. Further research is needed to understand the mechanisms by which zinc contributes to cancer development and progression, and to develop new therapeutic approaches based on these findings.
In conclusion, this compound is a highly specific and potent zinc chelator that has been widely used in scientific research to study the role of zinc in various biological processes and disease states. Its use has provided valuable insights into the mechanisms by which zinc contributes to these processes, and has led to the development of new therapeutic approaches. Further research is needed to fully understand the role of zinc in these processes, and to develop new approaches based on these findings.
Synthesemethoden
T-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate can be synthesized by reacting pyridine-3-carboxylic acid with tert-butyl 2-bromoacetate to form tert-butyl 3-pyridylmethyl-2-bromoacetate. The bromoacetate group is then substituted with hydroxyethylamine to produce terthis compound. The final product can be obtained by deprotecting the tert-butyl group using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
T-Butyl (2-hydroxyethyl)(3-pyridylmethyl)carbamate has been widely used in scientific research for its ability to selectively chelate zinc ions. Zinc is an essential trace element that plays a critical role in various biological processes, including gene expression, enzyme activity, and signal transduction. This compound has been used to study the role of zinc in these processes, as well as in disease states such as Alzheimer's disease, cancer, and diabetes.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15(7-8-16)10-11-5-4-6-14-9-11/h4-6,9,16H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMILQDYNPHYNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-amino-2-oxoethyl)-7-chloro-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2748699.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2748700.png)
![(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2748701.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2748703.png)
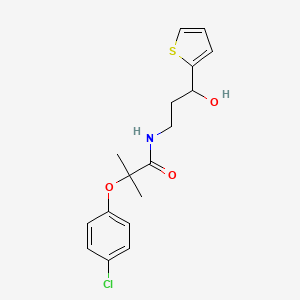
![2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2748705.png)
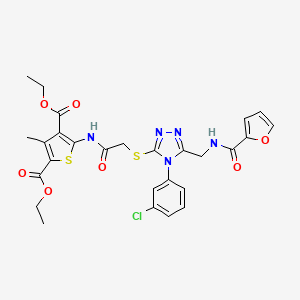
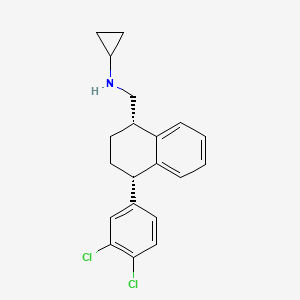
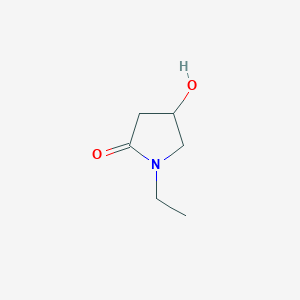
![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)
![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)

